molecular formula C17H18N2OS2 B2372849 3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-24-6

3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2372849
CAS RN: 743452-24-6
M. Wt: 330.46
InChI Key: OLNYWVFZNYCDMW-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . The compound is a part of a broader class of compounds known as diazines, which are widespread two-nitrogen containing compounds in nature .

Scientific Research Applications

  • Antitumor Activity : A study conducted by Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. These compounds, including derivatives similar to the specified compound, exhibited potent anticancer activity against several human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

  • Antimicrobial Properties : Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. Some of these compounds showed promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

  • Anti-HIV Activity : Novikov et al. (2004) synthesized new derivatives of pyrimidin-4(3H)-one, which showed virus-inhibiting properties with respect to type 1 human immunodeficiency virus (HIV-1) in vitro (Novikov et al., 2004).

  • Biological Activities of Heterocyclic Systems : Bassyouni and Fathalla (2013) studied the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which displayed a range of biological activities such as antimicrobial, antiviral, anticancer, and antidepressive (Bassyouni & Fathalla, 2013).

  • Cytotoxic Activity : Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives and evaluated their cytotoxic activity against various human cell lines. The study found differences in cytotoxicity based on the substituents at the pyrimidine ring (Stolarczyk et al., 2018).

  • Antiproliferative Evaluation : Atapour-Mashhad et al. (2017) conducted a study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, evaluating their antiproliferative activity against human breast cancer and mouse fibroblast nonmalignant cell lines (Atapour-Mashhad et al., 2017).

properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-5-12-11(4)22-15-14(12)16(20)19(17(21)18-15)13-8-9(2)6-7-10(13)3/h6-8H,5H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNYWVFZNYCDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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